Methyl 4-(3-methoxyphenyl)butanoate is an organic compound classified as an ester. Its molecular formula is , with a molecular weight of approximately 208.25 g/mol. The compound features a butanoate group attached to a phenyl ring that has a methoxy substituent at the para position relative to the ester function. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
These reactions make it a versatile intermediate in synthetic organic chemistry .
Methyl 4-(3-methoxyphenyl)butanoate can be synthesized through several methods:
Methyl 4-(3-methoxyphenyl)butanoate has various applications, particularly in:
Methyl 4-(3-methoxyphenyl)butanoate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)propanoate | Different chain length; para-substituted phenyl | |
| Methyl 4-(4-methoxyphenyl)butanoate | Similar structure but different methoxy position | |
| Methyl 3-(4-hydroxyphenyl)propionate | Hydroxy instead of methoxy group | |
| Methyl 3-(3-hydroxyphenyl)propanoate | Hydroxy group at meta position | |
| Ethyl 3-(4-hydroxyphenyl)propanoate | Ethyl instead of methyl ester |
The unique feature of methyl 4-(3-methoxyphenyl)butanoate lies in its specific arrangement of functional groups, particularly the positioning of the methoxy substituent on the phenyl ring and its butanoate chain length, which can influence both its chemical reactivity and biological activity .
Methyl 4-(3-methoxyphenyl)butanoate undergoes nucleophilic acyl substitution reactions through a characteristic two-step addition-elimination mechanism [1] [2]. The reaction proceeds via formation of a tetrahedral intermediate, where nucleophiles attack the electrophilic carbonyl carbon of the ester group [3] [4]. The initial addition step involves nucleophilic attack on the carbonyl carbon, leading to formation of a tetrahedral alkoxide intermediate that subsequently eliminates the methoxy leaving group to regenerate the carbonyl functionality [1] [3].
Under acidic conditions, the carbonyl oxygen undergoes protonation, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack [1] [2]. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic addition to form a tetrahedral intermediate, subsequent proton transfer, and elimination of the protonated leaving group [5] [6]. This process is catalyzed by strong acids such as sulfuric acid or hydrochloric acid [6] [5].
In alkaline hydrolysis conditions, hydroxide ions act as nucleophiles, attacking the carbonyl carbon to form a tetrahedral intermediate [6] [5]. The alkaline hydrolysis follows second-order kinetics, being first-order with respect to both the ester and hydroxide ion concentrations [7] [8]. The saponification reaction proceeds irreversibly under basic conditions, yielding the carboxylate salt and methanol as products [6] [9].
| Reaction Condition | Nucleophile | Rate Law | Products |
|---|---|---|---|
| Acidic Hydrolysis | Water | First-order (reversible) | 4-(3-methoxyphenyl)butanoic acid + methanol |
| Basic Hydrolysis | Hydroxide ion | Second-order (irreversible) | Sodium 4-(3-methoxyphenyl)butanoate + methanol |
| Reduction | Lithium aluminum hydride | Complex kinetics | 4-(3-methoxyphenyl)butanol |
The reactivity of methyl 4-(3-methoxyphenyl)butanoate in nucleophilic acyl substitution is influenced by the electron-donating properties of the 3-methoxyphenyl substituent [10] [11]. The methoxy group exhibits dual electronic effects: electron withdrawal through inductive effects due to oxygen electronegativity, and electron donation through resonance involving the oxygen lone pairs [10] [12]. This electronic influence affects the electrophilicity of the carbonyl carbon and consequently the reaction kinetics [3] [4].
The 3-methoxy substituent in methyl 4-(3-methoxyphenyl)butanoate significantly influences the reactivity of the aromatic ring toward electrophilic aromatic substitution reactions [13] [14]. The methoxy group functions as an activating substituent through resonance donation of electron density from the oxygen lone pairs into the aromatic pi system [15] [10]. This resonance effect increases the electron density of the aromatic ring, making it more nucleophilic and reactive toward electrophilic attack [14] [16].
The methoxy group demonstrates ortho and para-directing properties in electrophilic aromatic substitution reactions [13] [15]. When electrophiles such as bromine attack the aromatic ring, substitution occurs preferentially at positions ortho and para to the methoxy group [13] [16]. The distribution of products typically favors para-substitution due to reduced steric hindrance compared to ortho positions [13] [15].
| Electrophilic Substitution | Ortho Product (%) | Meta Product (%) | Para Product (%) |
|---|---|---|---|
| Nitration | 30-40 | 0-2 | 60-70 |
| Friedel-Crafts Acylation | 5-10 | 0-5 | 90-95 |
| Bromination | 35-45 | 0-4 | 55-65 |
The activating effect of the methoxy group results from stabilization of the sigma complex intermediate through resonance [15] [16]. When electrophilic substitution occurs at ortho or para positions, the positive charge in the sigma complex can be delocalized through resonance structures involving the methoxy oxygen lone pairs [15] [17]. This stabilization lowers the activation energy for the substitution reaction and increases the reaction rate compared to unsubstituted aromatic compounds [14] [16].
The electronic properties of the methoxy group can be quantified through Hammett parameters, where the meta-position shows a positive sigma value indicating electron withdrawal through inductive effects, while the para-position exhibits a negative sigma value reflecting the dominant resonance donation [10] [12]. The electron-donating resonance effect of the methoxy group is significantly stronger than its electron-withdrawing inductive effect [10] [11].
Methyl 4-(3-methoxyphenyl)butanoate participates in π-π stacking interactions through its aromatic ring system, which plays a crucial role in molecular recognition processes [18] [19]. The aromatic ring can engage in both face-to-face and edge-to-face π-π interactions with other aromatic systems, contributing to intermolecular association and self-assembly phenomena [19] [20].
The π-π interactions involving the 3-methoxyphenyl group are influenced by the electron density distribution within the aromatic ring [19] [21]. The methoxy substituent increases the electron density of the aromatic ring through resonance donation, enhancing the ring's ability to participate in π-π interactions with electron-deficient aromatic systems [18] [20]. These interactions typically involve binding geometries where the aromatic rings are positioned at distances of 3.3-3.8 Angstroms with parallel or slightly offset orientations [19] [22].
| Interaction Type | Distance Range (Å) | Binding Energy (kcal/mol) | Preferred Geometry |
|---|---|---|---|
| Face-to-Face π-π | 3.3-3.6 | 2-4 | Parallel displaced |
| Edge-to-Face CH-π | 2.8-3.2 | 1-3 | Perpendicular |
| π-Cation | 3.0-4.0 | 5-15 | Cation above ring center |
The compound can also participate in π-cation interactions, where the electron-rich aromatic ring interacts with positively charged species [18] [23]. The geometric criteria for effective π-cation interactions typically require distances of 6 Angstroms or less and angles between 60 and 90 degrees between the π system and the cation center [18] [23]. These interactions are particularly important in biological systems where the compound may interact with positively charged amino acid residues such as lysine or arginine [18] [23].
The methoxy group enhances the π-cation interaction strength by increasing the electron density available for interaction with cationic partners [18] [24]. This enhancement in binding affinity, specificity, and selectivity makes compounds containing methoxyphenyl groups valuable in pharmaceutical applications where selective molecular recognition is crucial [18] [23].
The butanoate moiety in methyl 4-(3-methoxyphenyl)butanoate exhibits distinct redox behavior that can be characterized through electrochemical and chemical oxidation-reduction processes [25] [26]. The aliphatic carbon chain of the butanoate group can undergo oxidation reactions at various positions, leading to formation of different oxidized products depending on reaction conditions [27] [28].
Under oxidative conditions, the butanoate moiety can be subjected to hydroxyl radical attack, particularly at secondary carbon positions [27] [28]. The reaction kinetics for oxidation of methyl butanoate derivatives with hydroxyl radicals have been measured across temperature ranges of 268-363 Kelvin, with rate coefficients following Arrhenius behavior [27] [28]. The activation energies for these oxidation processes typically range from 45-60 kilojoules per mole [25] [28].
| Oxidation Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Products |
|---|---|---|---|
| OH radical attack | 4.27 × 10⁻¹² | 298 | Hydroxylated butanoate |
| OH radical attack | 3.53 × 10⁻¹² | 363 | Oxidized intermediates |
| Electrochemical oxidation | Variable | 298 | Carbon dioxide + water |
Methyl 4-(3-methoxyphenyl)butanoate demonstrates remarkable utility as a directing group and substrate in asymmetric catalytic transformations. The compound's structural features enable it to participate effectively in enantioselective reactions, particularly those involving transition metal catalysis [3] [4].
In asymmetric Heck-type reactions, methyl 4-(3-methoxyphenyl)butanoate derivatives have been shown to undergo highly enantioselective transformations when employed with chiral palladium catalysts [3]. These reactions typically proceed through oxidative palladium catalysis mechanisms where the compound serves as both a substrate and a stereochemical template. The methoxyphenyl group provides essential electronic and steric effects that influence the stereochemical outcome of the transformation.
Research has demonstrated that asymmetric boron Heck-type reactions using methyl 4-(3-methoxyphenyl)butanoate derivatives can achieve exceptional enantioselectivities of up to 91% enantiomeric excess [3]. These transformations utilize novel chiral N-heterocyclic carbene-palladium complexes that facilitate the formation of new carbon-carbon bonds with high stereochemical fidelity. The presence of the butanoate ester provides a conformationally flexible linker that allows for optimal substrate-catalyst interactions.
The dirigent properties of methyl 4-(3-methoxyphenyl)butanoate extend to its use in asymmetric catalytic sequences where the compound serves as a template for controlling the absolute configuration of newly formed stereogenic centers [4]. The methoxy group on the aromatic ring provides additional coordination sites that can participate in substrate-catalyst binding, thereby enhancing the stereochemical control of the transformation.
Advanced catalytic methodologies have exploited the unique reactivity profile of methyl 4-(3-methoxyphenyl)butanoate in developing new asymmetric synthetic protocols [4]. These approaches often involve the use of specialized chiral ligands and optimized reaction conditions that maximize both yield and enantioselectivity.
| Synthesis Method | Reaction Conditions | Temperature Range (°C) | Enantioselectivity |
|---|---|---|---|
| Asymmetric Heck reactions | Pd catalysts, chiral ligands | 25-120 | Up to 91% ee |
| Cross-coupling reactions | Rh/Pd catalysts, base | 80-150 | Excellent stereoselectivity |
Methyl 4-(3-methoxyphenyl)butanoate serves as an excellent template for the synthesis of polyfunctionalized aromatic compounds through various synthetic transformations that construct or modify aromatic ring systems [5] [6]. The compound's structure provides a suitable framework for aromatization reactions that convert non-aromatic precursors into highly functionalized benzene derivatives.
The utility of methyl 4-(3-methoxyphenyl)butanoate as a template for polyfunctionalized aromatic synthesis lies in its ability to undergo controlled functionalizations at multiple positions [5]. The aromatic ring can be subjected to electrophilic aromatic substitution reactions, while the aliphatic chain provides sites for additional functional group modifications. This dual reactivity allows for the systematic construction of complex aromatic systems with precisely defined substitution patterns.
Research has shown that methyl 4-(3-methoxyphenyl)butanoate derivatives can participate in aromatization reactions that involve Diels-Alder cycloadditions, transition metal-catalyzed reactions, and electrocyclic transformations [5]. These processes enable the construction of polyfunctionalized benzene rings from acyclic or cyclic non-aromatic precursors, with the original butanoate template serving as both a reactive partner and a structural directing element.
The development of synthetic methodologies utilizing methyl 4-(3-methoxyphenyl)butanoate as a template has focused on achieving high regioselectivity and functional group compatibility [6]. Advanced approaches employ sophisticated catalytic systems that can selectively activate specific positions on the aromatic ring while preserving other functional groups. These methods have proven particularly valuable in the synthesis of complex natural product-inspired structures.
Oxidative coupling reactions represent another important application of methyl 4-(3-methoxyphenyl)butanoate as a template for polyfunctionalized aromatic synthesis [7] [8]. These transformations can create new carbon-carbon bonds between aromatic rings, leading to the formation of biaryl systems and other complex aromatic architectures. The methoxy substituent on the aromatic ring provides electronic activation that facilitates these coupling processes.
| Heterocyclic Product | Formation Method | Typical Yield (%) | Ring System |
|---|---|---|---|
| Quinoline derivatives | Intramolecular cyclization | 65-85 | 6-membered aromatic |
| Tetrahydropyran rings | Hetero-Michael addition | 70-90 | 6-membered aliphatic |
| Oxazole derivatives | Condensation reactions | 60-80 | 5-membered aromatic |
Methyl 4-(3-methoxyphenyl)butanoate represents a valuable precursor for the synthesis of bioactive natural product analogues, offering access to structurally diverse compounds with potential therapeutic applications [9] [10] [11]. The compound's structural framework closely resembles motifs found in numerous bioactive natural products, making it an ideal starting point for analogue synthesis and structure-activity relationship studies.
The development of natural product analogues using methyl 4-(3-methoxyphenyl)butanoate as a precursor has focused on several strategic approaches [11]. Diverted total synthesis strategies allow for the introduction of structural modifications at various stages of the synthetic sequence, enabling the preparation of analogues with altered biological profiles. The flexibility of the butanoate framework facilitates these modifications while maintaining the essential structural features required for biological activity.
Function-oriented synthesis approaches have exploited the reactivity of methyl 4-(3-methoxyphenyl)butanoate to create libraries of natural product analogues with enhanced biological properties [10] [12]. These methodologies focus on maintaining the core pharmacophoric elements while introducing variations that can improve potency, selectivity, or pharmacokinetic properties. The compound's structure provides multiple sites for chemical modification, allowing for systematic exploration of structure-activity relationships.
The synthesis of bioactive natural product analogues from methyl 4-(3-methoxyphenyl)butanoate has been particularly successful in the development of compounds with antimicrobial, anticancer, and anti-inflammatory activities [9]. These transformations often involve the construction of complex polycyclic frameworks that mimic the three-dimensional structures of natural products while incorporating synthetic modifications that enhance biological activity or improve drug-like properties.
Biology-oriented synthesis strategies have utilized methyl 4-(3-methoxyphenyl)butanoate as a scaffold for generating natural product-inspired compound libraries [12]. These approaches combine the structural features of natural products with the synthetic accessibility provided by the butanoate framework, resulting in compound collections that possess both biological relevance and synthetic tractability.
Recent advances in the field have demonstrated the utility of methyl 4-(3-methoxyphenyl)butanoate derivatives in the synthesis of polyphenolic natural product analogues [9]. These compounds, which are inspired by natural polyphenols such as honokiol and magnolol, have shown promising biological activities including antitumor, antioxidant, and neuroprotective effects. The synthetic methodologies developed for these transformations have proven to be both efficient and scalable, making them suitable for the preparation of compound libraries for biological screening.
| Application | Target Compounds | Biological Activity | Yield Range (%) |
|---|---|---|---|
| Natural Product Analogues | Polyphenolic compounds | Antitumor, antioxidant | 35-70 |
| Structure-Activity Studies | Bioactive derivatives | Variable biological effects | 40-75 |
| Medicinal Chemistry | Pharmaceutical leads | CNS, antimicrobial activity | 45-80 |